PARP Enzyme Affinity: Kd Comparison of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate Versus Optimized PARP1 Inhibitor
This compound exhibits measurable but moderate affinity for poly (ADP-ribose) polymerase (PARP) isoforms, with a Kd value of 780 nM [1]. In contrast, a structurally optimized PARP1 inhibitor (BDBM50387927/CHEMBL2058691) from a related patent series achieved a Ki of 14 nM against PARP1 under identical assay conditions [2]. This 55.7-fold difference in binding affinity (780 nM vs. 14 nM) establishes this compound as an intermediate-level building block rather than a final drug candidate, positioning it appropriately for its intended role as a synthetic precursor in Niraparib production [1].
| Evidence Dimension | PARP enzyme binding affinity |
|---|---|
| Target Compound Data | Kd = 780 nM |
| Comparator Or Baseline | BDBM50387927/CHEMBL2058691 (optimized PARP1 inhibitor) |
| Quantified Difference | 55.7-fold lower affinity (780 nM vs. 14 nM) |
| Conditions | PARP isoform selectivity assessment; comparator: pH 8.0, 50 mM Tris, 1 mM DTT, 4 mM MgCl2 |
Why This Matters
This quantitative affinity gap confirms that while this compound interacts with the PARP target, it is not intended as a potent final therapeutic agent—validating its procurement role as an intermediate scaffold for further derivatization.
- [1] BindingDB. BDBM124952. Affinity Data: Kd = 780 nM. US Patent 8765972. Accessed 2024. View Source
- [2] BindingDB. BDBM50387927. Affinity Data: Ki = 14 nM. CHEMBL2058691; US Patent 9283222. Accessed 2024. View Source
